エトキソゾラミド

概要

説明

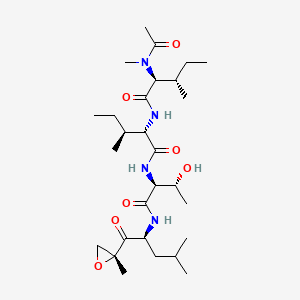

エトキソゾラミドは、炭酸脱水酵素阻害剤として機能するスルホンアミド系医薬品です。緑内障、十二指腸潰瘍の治療、利尿剤として使用されます。 また、一部のてんかんの治療にも使用されることがあります .

製造方法

エトキソゾラミドは、さまざまな合成ルートを通じて合成することができます。一般的な方法の1つは、6-エトキシ-1,3-ベンゾチアゾール-2-スルホンアミドを適切な試薬と制御された条件下で反応させることです。 工業生産方法では、通常、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が行われます .

作用機序

エトキソゾラミドは、炭酸脱水酵素Iに結合して阻害することにより効果を発揮します。炭酸脱水酵素は、細胞内空間、生物学的膜を介して、および細胞外空間の層において、二酸化炭素とプロトンの輸送を促進する上で重要な役割を果たしています。 この酵素を阻害することで、エトキソゾラミドは該当する膜平衡系のバランスに影響を与えます .

類似の化合物との比較

エトキソゾラミドは、その特異的な構造と結合特性により、炭酸脱水酵素阻害剤の中ではユニークな存在です。類似の化合物には、次のようなものがあります。

アセタゾラミド: 緑内障やてんかんの治療に使用される別の炭酸脱水酵素阻害剤です。

メタゾラミド: 同様の医学的な状態に使用されますが、薬物動態特性が異なります。

ドルゾラミド: 主に緑内障の治療に使用されます。エトキソゾラミドの独自性は、特定の結合親和性と阻害機構にあり、特定の治療用途において利点をもたらす可能性があります.

科学的研究の応用

Ethoxzolamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on biological systems, particularly its role as a carbonic anhydrase inhibitor.

Medicine: Used in the treatment of glaucoma, duodenal ulcers, and epilepsy. It is also studied for its potential use in other medical conditions.

Industry: Utilized in the production of various pharmaceuticals and as a research tool in drug development.

生化学分析

Biochemical Properties

Ethoxzolamide binds to and inhibits carbonic anhydrase I , which plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space . Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected .

Cellular Effects

Ethoxzolamide is an inhibitor of the carbonic anhydrase enzyme in proximal renal tubules that works by decreasing the reabsorption of water, sodium, potassium, bicarbonate . It also decreases the activity of carbonic anhydrase expressed in the CNS, which leads to increased seizure threshold .

Molecular Mechanism

The molecular mechanism of Ethoxzolamide involves binding to and inhibiting carbonic anhydrase I . This enzyme plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space . Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected .

Metabolic Pathways

Ethoxzolamide, a sulfonamide, inhibits carbonic anhydrase activity in proximal renal tubules to decrease reabsorption of water, sodium, potassium, bicarbonate . It also decreases carbonic anhydrase in the CNS, increasing the seizure threshold . This reduction in carbonic anhydrase also reduces the intraocular pressure in the eye by decreasing aqueous humor .

準備方法

Ethoxzolamide can be synthesized through various synthetic routes. One common method involves the reaction of 6-ethoxy-1,3-benzothiazole-2-sulfonamide with appropriate reagents under controlled conditions. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

エトキソゾラミドは、次のようないくつかの種類の化学反応を起こします。

酸化: エトキソゾラミドは、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。

還元: 還元反応により、エトキソゾラミドはさまざまな還元形態に変換することができます。

置換: エトキソゾラミドは、置換反応を起こすことができ、その際、ある官能基が別の官能基に置き換えられます。これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、特定の触媒などがあります。 .

科学研究への応用

エトキソゾラミドは、化学、生物学、医学、産業など、幅広い科学研究分野で応用されています。

化学: さまざまな化学反応や研究において試薬として使用されます。

生物学: 生物系に対する影響、特に炭酸脱水酵素阻害剤としての役割について研究されています。

医学: 緑内障、十二指腸潰瘍、てんかんの治療に使用されます。また、他の医学的な状態における可能性のある使用についても研究されています。

類似化合物との比較

Ethoxzolamide is unique among carbonic anhydrase inhibitors due to its specific structure and binding properties. Similar compounds include:

Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.

Methazolamide: Used for similar medical conditions but with different pharmacokinetic properties.

Dorzolamide: Primarily used in the treatment of glaucoma. Ethoxzolamide’s uniqueness lies in its specific binding affinity and inhibition mechanism, which may offer advantages in certain therapeutic applications.

特性

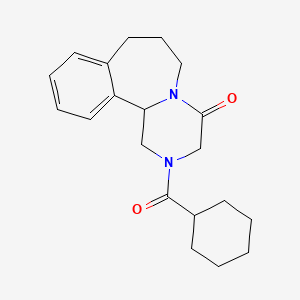

IUPAC Name |

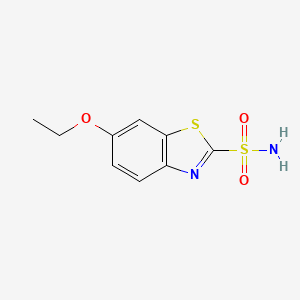

6-ethoxy-1,3-benzothiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZWUKMCLIBBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023021 | |

| Record name | Ethoxzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER, Water solubility = 40 mg/l @ 25 deg, 6.88e-01 g/L | |

| Record name | SID855751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ethoxzolamide binds to and inhibits carbonic anhydrase I, which plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space. Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected., MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF...CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE, OF COURSE, IN ABSENCE OF ENZYME., CARBONIC ANHYDRASE INHIBITORS...DECR CONCN OF HYDROGEN IONS AVAIL FOR EXCHANGE WITH SODIUM & POTASSIUM & TO COMBINE WITH BICARBONATE TO FORM CARBONIC ACID. /CARBONIC ANHYDRASE INHIBITORS/, ...EFFECT /OF CARBONIC ANHYDRASE INHIBITORS/ ON INTRAOCULAR PRESSURE DOES NOT DEPEND UPON DIURESIS. THEY REDUCE AQUEOUS PRODN ... & THUS LOWER PRESSURE. /CARBONIC ANHYDRASE INHIBITORS/ | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHYL ACETATE + SKELLYSOLVE B, WHITE OR SLIGHTLY YELLOW CRYSTALLINE POWDER | |

CAS No. |

452-35-7 | |

| Record name | Ethoxzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxzolamide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethoxzolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethoxzolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxybenzothiazole-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z52H4811WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188-190.5, 188-190.5 °C, 189 °C | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ethoxzolamide's primary mechanism of action?

A: Ethoxzolamide is a potent inhibitor of carbonic anhydrase (CA). [] It binds to the active site of the enzyme, preventing the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). [, ] This inhibition affects various physiological processes, including aqueous humor secretion in the eye, acid-base balance, and ion transport. [, , , , ]

Q2: How does ethoxzolamide's inhibition of CA lead to its ocular hypotensive effect?

A: In the eye, ethoxzolamide inhibits CA primarily in the ciliary body epithelium. [, ] This inhibition reduces the formation of bicarbonate ions, which are necessary for aqueous humor secretion. [] Consequently, ethoxzolamide decreases aqueous humor production and lowers intraocular pressure. [, , ]

Q3: Does ethoxzolamide impact sodium ion transport?

A: Yes, studies in frog skin demonstrate that ethoxzolamide indirectly affects sodium ion transport by altering the electrochemical gradient. By inhibiting proton excretion, ethoxzolamide depolarizes the apical membrane potential, which reduces the driving force for passive sodium entry. []

Q4: How does ethoxzolamide's inhibition of CA affect acid-base balance?

A: Ethoxzolamide's inhibition of CA in the kidneys leads to decreased bicarbonate reabsorption in the proximal convoluted tubule, promoting bicarbonate excretion in the urine. [] This process can induce a mild diuretic effect and alter systemic acid-base balance. []

Q5: What is the role of ethoxzolamide in Mycobacterium tuberculosis infection?

A: Research shows that ethoxzolamide inhibits Mycobacterium tuberculosis growth in macrophages and infected mice. [] This effect is attributed to the inhibition of the PhoPR regulon and Esx-1 protein secretion, essential for M. tuberculosis virulence. []

Q6: What is the molecular formula and weight of ethoxzolamide?

A: Ethoxzolamide has a molecular formula of C9H10N2O3S2 and a molecular weight of 258.3 g/mol. []

Q7: What spectroscopic techniques are used to characterize ethoxzolamide?

A: Ethoxzolamide has been characterized using various spectroscopic techniques, including X-ray powder diffraction (XRPD) [], solid-state Nuclear Magnetic Resonance (SS-NMR), and molecular modeling. [] These techniques provide insights into its crystal structure, molecular conformation, and interactions.

Q8: How stable is ethoxzolamide under various conditions?

A: Ethoxzolamide's stability varies depending on the formulation and environmental conditions. Research indicates its compatibility with poloxamine-based micellar formulations, showing sustained drug release profiles over several days. []

Q9: What is the catalytic reaction that ethoxzolamide inhibits?

A: Ethoxzolamide inhibits the catalytic activity of carbonic anhydrase (CA). [, ] This enzyme catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). [, ] This reaction is crucial for various physiological processes, such as pH regulation, ion transport, and gas exchange.

Q10: How selective is ethoxzolamide for different CA isoforms?

A: Ethoxzolamide exhibits varying inhibitory potency against different CA isoforms. [] Studies indicate a significant temperature dependence on its binding affinity, with faster dissociation rates at higher temperatures. [] Further research is needed to fully elucidate its selectivity profile.

Q11: What are the therapeutic applications of ethoxzolamide?

A: Ethoxzolamide's primary therapeutic applications stem from its CA inhibitory activity. [] It is clinically used as a diuretic and for treating glaucoma. [] Additionally, research suggests its potential as an anti-infective agent against Mycobacterium tuberculosis and Helicobacter pylori. [, ]

Q12: How is computational chemistry and modeling used to study ethoxzolamide?

A: Computational methods like quantum chemical computations and molecular mechanics (MM) are used to study ethoxzolamide's interactions with CA. [] These methods facilitate geometry optimization, chemical shift calculations, and conformational analysis. []

Q13: How do modifications to the ethoxzolamide structure affect its activity?

A: Structural modifications, particularly to the benzene ring, impact ethoxzolamide's physicochemical properties, including solubility, pKa, partitioning, and corneal permeability. [] These alterations subsequently affect its pharmacokinetic profile and therapeutic efficacy. []

Q14: Does modifying the ethoxzolamide molecule influence its potency and selectivity?

A: Studies show that even subtle structural changes in ethoxzolamide analogues can significantly alter their binding affinity for different CA isoforms, impacting their potency and selectivity. [] This structure-activity relationship is crucial for designing more effective and targeted CA inhibitors. []

Q15: What formulation strategies are employed to improve ethoxzolamide's stability and delivery?

A: Research highlights the use of poloxamine-based micellar formulations to encapsulate and deliver ethoxzolamide. [] These formulations enhance drug solubility, control release kinetics, and improve ocular bioavailability for topical glaucoma therapy. []

A15: While specific SHE regulations were not discussed in the provided research papers, it's essential to acknowledge their critical importance in all stages of drug development, manufacturing, and handling of ethoxzolamide. Strict adherence to relevant safety guidelines and regulations ensures responsible practices.

Q16: How is ethoxzolamide absorbed and distributed in the body?

A: Ethoxzolamide can be administered intravenously or orally. [, ] It is distributed to various tissues, including the eye, where it reaches therapeutic concentrations in the iris/ciliary body. [] Topical administration, particularly in gel formulations, enhances corneal permeability and drug levels in ocular tissues. [, , ]

Q17: What is the metabolism and excretion profile of ethoxzolamide?

A17: While the provided research papers don't provide detailed information on ethoxzolamide's metabolism and excretion, it's crucial to consider these aspects for a comprehensive understanding of its pharmacokinetic profile.

Q18: How does the route of administration affect ethoxzolamide's ocular hypotensive effect?

A: Intravenous administration of ethoxzolamide results in a rapid and significant reduction in intraocular pressure, reaching peak effects within 45-60 minutes. [] Topical application, especially in gel formulations, leads to a more gradual but prolonged decrease in intraocular pressure. [, , ]

Q19: What in vitro models are used to study ethoxzolamide's effects?

A: In vitro studies utilize various models to investigate ethoxzolamide's activity. These include isolated enzyme assays to assess CA inhibition [, , , , , ], cell cultures to study its impact on ion transport and cellular responses [, , , , ], and excised tissues like corneas to evaluate permeability and drug distribution. [, , ]

Q20: What animal models are employed to evaluate ethoxzolamide's efficacy?

A: Research utilizes various animal models, including rabbits, dogs, and rats, to investigate ethoxzolamide's effects on ocular pressure, [, , , , , ] pulmonary vasculature, [] and renal function. [, , ] These models provide valuable insights into its pharmacodynamics and potential therapeutic benefits.

Q21: Are there any clinical trials investigating ethoxzolamide?

A: While the provided research primarily focuses on preclinical studies, ethoxzolamide is a clinically approved drug for glaucoma and has been evaluated in clinical trials for its safety and efficacy in managing ocular hypertension. [, , , , , ]

Q22: Are there known mechanisms of resistance to ethoxzolamide?

A: Studies in Helicobacter pylori identified mutations in specific genes, including the one encoding undecaprenyl pyrophosphate synthase, associated with ethoxzolamide resistance. [] These findings highlight the potential for resistance development and the need for further investigation.

Q23: What strategies are being explored to improve ethoxzolamide delivery to target tissues?

A: Research emphasizes the development of topical formulations, such as gels and suspensions, to enhance ethoxzolamide's corneal permeability and achieve therapeutic drug concentrations in the eye. [, , , ] These targeted delivery approaches aim to improve efficacy and reduce potential systemic side effects. [, , , ]

A23: While the provided research does not directly address these specific aspects, it's important to recognize their significance in drug development and research. Further investigation into these areas would contribute to a more comprehensive understanding of ethoxzolamide and its potential applications.

Q24: What are some significant historical milestones in ethoxzolamide research?

A: Ethoxzolamide's journey as a therapeutic agent began with its identification as a potent CA inhibitor. Early research established its diuretic properties and potential for managing glaucoma. [, , , ] Subsequent studies explored its effects on various physiological systems, including ocular dynamics, pulmonary vasculature, and renal function. [, , , , , , , , ] More recent investigations have unveiled its potential as an anti-infective agent, opening new avenues for therapeutic exploration. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

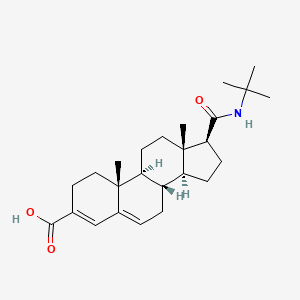

![4-Methyl-2-(2-methylphenyl)-5-(pyridine-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1671566.png)